molecular formula C14H25Cl2N5O4 B12057334 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine Dihydrochloride Dihydrate

6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine Dihydrochloride Dihydrate

Cat. No.: B12057334
M. Wt: 398.3 g/mol
InChI Key: OQXJQJHKFIRPCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terazosin Related Compound A involves the reaction of 6,7-dimethoxyquinazoline with piperazine under controlled conditions. The reaction typically occurs in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. The resulting compound is then purified through crystallization or other suitable purification techniques .

Industrial Production Methods: Industrial production of Terazosin Related Compound A follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet USP standards .

Chemical Reactions Analysis

Types of Reactions: Terazosin Related Compound A can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline derivatives, which can be further utilized in pharmaceutical research and development .

Scientific Research Applications

Terazosin Related Compound A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Terazosin Related Compound A involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, the compound inhibits the action of norepinephrine, leading to the relaxation of smooth muscle in blood vessels. This results in vasodilation and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

Uniqueness: Terazosin Related Compound A is unique in its specific structure and its use as a reference standard for analytical testing. Its precise chemical composition and high purity make it an essential tool for ensuring the quality and consistency of terazosin-related products .

Properties

Molecular Formula

C14H25Cl2N5O4

Molecular Weight

398.3 g/mol

IUPAC Name

6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine;dihydrate;dihydrochloride

InChI

InChI=1S/C14H19N5O2.2ClH.2H2O/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19;;;;/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18);2*1H;2*1H2

InChI Key

OQXJQJHKFIRPCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC.O.O.Cl.Cl

Origin of Product

United States

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